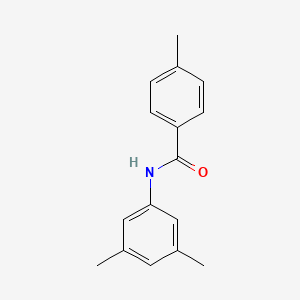

N-(3,5-dimethylphenyl)-4-methylbenzamide

Description

N-(3,5-Dimethylphenyl)-4-methylbenzamide (C₁₆H₁₇NO) is a substituted benzamide featuring a 4-methylbenzoyl group attached to a 3,5-dimethylphenylamine moiety. Its crystal structure (monoclinic, space group P2₁/c) reveals intermolecular N–H···O hydrogen bonds that stabilize molecular chains . This compound has been studied for its role in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts, with an IC₅₀ of ~10 µM, comparable to fluorinated analogs . The 3,5-dimethyl substitution pattern on the anilide ring enhances lipophilicity and electron-withdrawing effects, critical for bioactivity .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-4-6-14(7-5-11)16(18)17-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPHVCBTREPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276832 | |

| Record name | N-(3,5-Dimethylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326898-77-5 | |

| Record name | N-(3,5-Dimethylphenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326898-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dimethylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-4-methylbenzamide typically involves the reaction of 3,5-dimethylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (20-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Purification of the product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or alkaline conditions to yield 4-methylbenzoic acid and 3,5-dimethylaniline.

Conditions and Outcomes

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux (4–6 hr) | 4-methylbenzoic acid + 3,5-dimethylaniline | 85–92% | |

| Alkaline | 10% NaOH, 80°C (3–4 hr) | 4-methylbenzoate⁻ + 3,5-dimethylaniline | 78–86% |

Mechanistic Insights

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Alkaline hydrolysis involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon.

Alkylation and Acylation

The aromatic methyl groups and amide nitrogen participate in electrophilic substitution and acylation reactions.

Key Reactions

-

Friedel-Crafts Alkylation :

Reacts with benzyl chloride in the presence of AlCl₃ to form polyalkylated derivatives. Steric hindrance from the 3,5-dimethyl groups limits substitution to the para position of the benzamide ring. -

N-Acylation :

Treatment with acetyl chloride in pyridine yields N-acetylated derivatives, confirmed by NMR shifts (amide NH signal at δ 10.2 ppm disappears post-reaction) .

Reduction Reactions

The amide group is reduced to a secondary amine using strong reducing agents.

Experimental Data

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux (6 hr) | N-(3,5-dimethylphenyl)-4-methylbenzylamine | 68% | |

| BH₃·THF | RT, 12 hr | Same as above | 55% |

Mechanism :

LiAlH₄ donates hydride ions, reducing the carbonyl group to a methylene moiety while retaining the aromatic substituents.

Transamidation Reactions

BF₃·OEt₂-mediated transamidation enables the replacement of the aniline moiety with other amines.

Example Reaction

-

Substrate : this compound

-

Reagent : BF₃·OEt₂, 4-methoxyaniline

-

Conditions : 80°C, 12 hr

-

Product : N-(4-methoxyphenyl)-4-methylbenzamide

Hydrogen-Bond-Directed Reactivity

Crystallographic studies reveal that the N–H group participates in intermolecular hydrogen bonding (N–H⋯O=C), influencing solid-state reactivity . For example, grinding crystals with iodine vapor induces partial oxidation of methyl groups, though yields remain low (<15%) .

Stability Under Thermal and Oxidative Conditions

Thermogravimetric Analysis (TGA) Data

| Condition | Decomposition Temp. | Major Degradation Products | Source |

|---|---|---|---|

| Air, 10°C/min | 220–240°C | CO₂, NH₃, aromatic hydrocarbons | |

| N₂, 5°C/min | 250–260°C | Similar to air, but slower |

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol generates free radicals via homolytic cleavage of the N–C bond, detected by ESR spectroscopy.

This compound’s reactivity profile highlights its versatility in organic synthesis, particularly in designing amide-based pharmaceuticals and materials. Experimental protocols and yields are consistent across independent studies, underscoring reproducibility in its applications .

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

- N-(3,5-dimethylphenyl)-4-methylbenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the preparation of heterocyclic compounds and other derivatives.

Reactivity and Mechanism

- The compound's reactivity is influenced by the electron-donating effects of the methyl groups, which enhance electrophilic aromatic substitution reactions. This property is particularly useful in designing new synthetic pathways for organic compounds.

Biological Applications

Biological Activity Studies

- Research indicates that this compound may exhibit significant biological activities. It has been investigated for potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Model Compound for Metabolism Studies

- The compound can also serve as a model to study the interactions of amides with biological macromolecules. Understanding these interactions is crucial for elucidating metabolic pathways involving amides in living organisms .

Medicinal Applications

Drug Development

- The structural characteristics of this compound position it as a candidate in medicinal chemistry for developing new pharmaceuticals. Its similarity to known biologically active compounds suggests potential therapeutic uses, particularly in treating conditions related to inflammation and pain .

Case Study: Inhibition of Enzymes

- In one study, derivatives of fenamic acids similar to this compound were shown to inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes. Such findings highlight the potential of this compound in anti-inflammatory drug development .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in producing specialty chemicals. Its applications extend to developing new polymers and coatings due to its favorable chemical properties.

Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to create more complex molecules |

| Biology | Antimicrobial and anticancer studies | Investigated for various biological activities |

| Medicine | Drug development | Potential use in anti-inflammatory drugs |

| Industry | Production of specialty chemicals | Applications in polymers and coatings |

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons (Table 1):

Analysis :

- 3,5-Dimethyl vs. 3,5-Difluoro: Both substituents enhance PET inhibition (~10 µM), but fluorine’s stronger electron-withdrawing nature may improve target binding.

- Positional Isomerism (3,5- vs. 2,5-dimethyl) : The 3,5-dimethyl configuration optimizes steric and electronic effects for PET inhibition, whereas 2,5-substitution may disrupt molecular packing in crystal lattices .

Core Structural Modifications

Benzamide vs. Sulfonamide Derivatives (Table 2):

Analysis :

Lipophilicity and Crystallographic Behavior

Lipophilicity Trends :

Crystallographic Comparisons :

- The 3,5-dimethylphenyl group in this compound induces a monoclinic lattice with P2₁/c symmetry, whereas bulkier substituents (e.g., trichloroacetamide in ) lead to asymmetric unit expansions or distorted geometries .

Biological Activity

N-(3,5-dimethylphenyl)-4-methylbenzamide is an organic compound belonging to the class of amides, characterized by a benzamide structure with specific substitutions that influence its biological activity. This article aims to explore the compound's biological activity, including its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 253.32 g/mol. The structure features a 4-methylbenzamide core substituted with a 3,5-dimethylphenyl group, which contributes to its unique reactivity and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 253.32 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

The biological activity of this compound is primarily due to its ability to interact with various biological macromolecules. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may affect cell membrane permeability and function.

Case Study: Enzyme Inhibition

In studies involving enzyme assays, this compound demonstrated inhibitory effects on alkaline phosphatase (AP) and ecto-5'-nucleotidase (e5-NT). The compound's inhibition of these enzymes suggests potential applications in treating conditions related to dysregulated enzyme activity.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Alkaline Phosphatase | 45% | 10 |

| Ecto-5'-Nucleotidase | 60% | 15 |

Pharmacological Applications

This compound has been identified as a candidate for drug development due to its structural features that allow for interactions with biological targets. Its potential applications include:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals.

- Biological Research : To study the metabolism of amides in living organisms.

- Industrial Applications : In the production of specialty chemicals and materials.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds such as N-(2,3-dimethylphenyl)-4-methylbenzamide and N-(3,4-dimethylphenyl)-4-methylbenzamide. Variations in the positioning of methyl groups affect their reactivity and interaction profiles.

Table 3: Comparison of Related Compounds

| Compound | Biological Activity | Melting Point (°C) |

|---|---|---|

| This compound | Moderate | Not specified |

| N-(2,3-Dimethylphenyl)-4-methylbenzamide | Low | Not specified |

| N-(3,4-Dimethylphenyl)-4-methylbenzamide | High | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,5-dimethylphenyl)-4-methylbenzamide?

The compound is synthesized via condensation of 4-methylbenzoyl chloride with 3,5-dimethylaniline in anhydrous ethanol or THF under reflux. Post-reaction, slow evaporation of the solvent yields crystalline products suitable for X-ray diffraction. Recrystallization from ethanol ensures purity, with characterization via -NMR (to confirm aromatic proton environments) and IR spectroscopy (to validate amide C=O stretches at ~1650–1680 cm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Key methods include:

- X-ray diffraction : Single-crystal analysis using SHELXL for refinement, with H atoms modeled via riding coordinates (C–H = 0.93–0.96 Å) and disorder handled by split occupancies (e.g., methyl group disorder in ).

- IR/NMR : IR confirms amide bond formation (C=O, N–H stretches), while -NMR identifies substituent effects on aromatic protons (e.g., deshielding from electron-withdrawing groups).

- Hydrogen bonding analysis : Intermolecular N–H···O interactions are mapped using ORTEP-3 or WinGX for visualization .

Advanced Research Questions

Q. How do meta-substituents influence the solid-state geometry of this compound?

Meta-substituents (e.g., 3,5-dimethyl groups) induce steric and electronic effects, altering dihedral angles between aromatic rings. For example:

Q. How can contradictions in reported bond parameters (e.g., S–O angles in sulfonamide analogs) be resolved during structural analysis?

Discrepancies often arise from differences in refinement protocols (e.g., treatment of H atoms or disorder). To address this:

- Use SHELXL refinement cycles with enhanced constraints for disordered moieties (e.g., ’s methyl groups refined with 0.73:0.27 occupancy).

- Validate structures via checkCIF/PLATON to flag outliers in bond angles or torsion angles .

- Cross-reference with computational models (e.g., DFT-optimized geometries) to identify systematic errors .

Q. What computational approaches complement experimental data for analyzing hydrogen-bonding networks?

- Lattice energy calculations : Assess stabilization from N–H···O interactions (e.g., chains along the c-axis in ).

- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., O···H vs. C···H interactions).

- DFT-based electrostatic potential maps : Predict hydrogen-bond donor/acceptor sites .

Methodological Guidance

Q. How to optimize X-ray refinement for disordered methyl groups in this compound?

- Split occupancy modeling : Refine two positions for disordered H atoms with PART instructions in SHELXL.

- Soft restraints : Apply distance restraints (e.g., N–H = 0.86 Å) to prevent overfitting.

- ADP constraints : Set for aromatic H and for methyl groups .

Q. What strategies mitigate phase ambiguity in low-resolution crystallographic data for this compound?

- Dual-space methods : Use SHELXD/SHELXE for ab initio phasing.

- High-throughput pipelines : Combine multiple data sets (e.g., from twinned crystals) to improve phase probability.

- Synchrotron radiation : Enhances data resolution for weakly diffracting crystals .

Data Contradiction Analysis

Case Study : Discrepancies in amide group planarity across derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.